![molecular formula C13H16O2 B15172658 6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene CAS No. 921942-82-7](/img/structure/B15172658.png)
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core.
Methoxylation: Introduction of the methoxy group at the 6th position using methanol and a suitable catalyst.
Isopropoxylation: Introduction of the isopropoxy group at the 7th position using isopropanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Hydrogenation to form saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or isopropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isopropoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1H-indene: Lacks the isopropoxy group, making it less versatile in certain applications.
7-[(Propan-2-yl)oxy]-1H-indene: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-7-[(methyl)oxy]-1H-indene: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical and biological properties.
Uniqueness
6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene stands out due to the presence of both methoxy and isopropoxy groups, which confer unique reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
921942-82-7 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
6-methoxy-7-propan-2-yloxy-1H-indene |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-13-11-6-4-5-10(11)7-8-12(13)14-3/h4-5,7-9H,6H2,1-3H3 |
InChI-Schlüssel |
LNNQQEPLZKVAPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC2=C1CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)
![4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15172593.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-](/img/structure/B15172596.png)
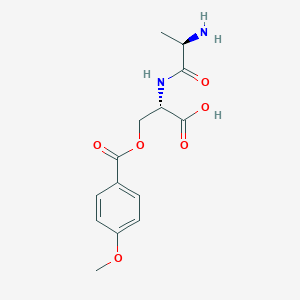
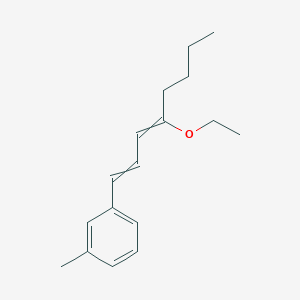
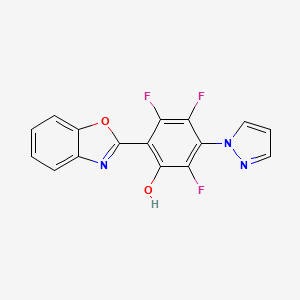
![N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15172622.png)
![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)
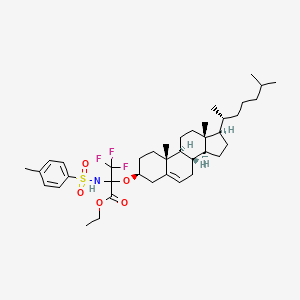
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)
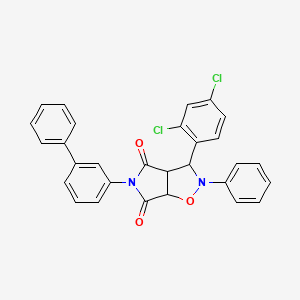
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
